molecular formula C8H5BrClFO2 B8147009 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid

Cat. No.: B8147009
M. Wt: 267.48 g/mol
InChI Key: LHVRXJYVOYIDBF-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-chloro-4-fluorophenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states of the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or esters.

Scientific Research Applications

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Material Science: It can be used in the synthesis of functional materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid depends on its specific application and the target molecules it interacts with. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can influence the compound’s lipophilicity, electronic properties, and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-3-chloro-4-fluorophenyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(2-Bromo-3-chloro-4-fluorophenyl)benzoic acid: Contains a benzoic acid moiety.

    2-(2-Bromo-3-chloro-4-fluorophenyl)ethanol: Contains an ethanol moiety.

Uniqueness

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the phenyl ring, which can impart distinct chemical and biological properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromo-3-chloro-4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVRXJYVOYIDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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